molecular formula C8H5ClFNO3 B15150390 1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone

1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone

Cat. No.: B15150390
M. Wt: 217.58 g/mol
InChI Key: WHOVAHSEXABIJX-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzene ring, with an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-chloro-6-fluoroacetophenone to introduce the nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C8H5ClFNO3

Molecular Weight

217.58 g/mol

IUPAC Name

1-(2-chloro-6-fluoro-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5ClFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3

InChI Key

WHOVAHSEXABIJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])F

Origin of Product

United States

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